molecular formula C10H7BrClN3O B1339546 3-(1-Bromo-8-chloroimidazo[1,5-A]pyrazin-3-YL)cyclobutanone CAS No. 936901-73-4

3-(1-Bromo-8-chloroimidazo[1,5-A]pyrazin-3-YL)cyclobutanone

Cat. No.: B1339546
CAS No.: 936901-73-4
M. Wt: 300.54 g/mol
InChI Key: SPFGLRKIXCHBPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure and Classification

3-(1-Bromo-8-chloroimidazo[1,5-A]pyrazin-3-YL)cyclobutanone belongs to the class of heterocyclic compounds characterized by a fused bicyclic imidazopyrazine system substituted with halogen atoms and connected to a cyclobutanone ring. The compound features a molecular formula of C₁₀H₇BrClN₃O with a molecular weight of 300.542 daltons. The structural architecture consists of an imidazo[1,5-a]pyrazine core system, which represents a nitrogen bridgehead fused heterocycle containing an imidazole ring fused to a pyrazine ring. This bicyclic framework is substituted with bromine at position 1 and chlorine at position 8, while position 3 bears a cyclobutanone substituent.

The imidazo[1,5-a]pyrazine system itself represents one of the less common members of the azaindolizine family, distinguishing it from the more widely studied imidazo[1,2-a]pyrazine isomer. The presence of the bridgehead nitrogen atom creates a unique electronic environment that influences the compound's reactivity and potential biological activity. The cyclobutanone moiety contributes additional structural complexity, as four-membered cyclic ketones are known for their ring strain and distinctive chemical behavior.

The compound's canonical Simplified Molecular Input Line Entry System representation is O=C1CC(C2=NC(Br)=C3C(Cl)=NC=CN32)C1, providing a concise description of its connectivity. The International Chemical Identifier key is SPFGLRKIXCHBPT-UHFFFAOYSA-N, serving as a unique molecular identifier. The three-dimensional arrangement of atoms shows the cyclobutanone ring adopting a puckered conformation to minimize ring strain, while the imidazopyrazine system maintains planarity typical of aromatic heterocycles.

Historical Context and Discovery

The development of this compound emerged from broader research efforts in heterocyclic chemistry focused on exploring imidazopyrazine derivatives as potential pharmaceutical intermediates. The compound was first cataloged in chemical databases around 2007, as evidenced by its creation date in PubChem records. The synthetic methodology leading to this compound built upon established approaches to imidazo[1,5-a]pyrazine systems that have been developed since the early work on these heterocyclic frameworks.

Historical research on imidazopyrazine systems dates back several decades, with early investigations focusing on the fundamental chemistry and synthetic accessibility of these fused ring systems. The specific interest in halogenated derivatives arose from medicinal chemistry programs seeking to modulate biological activity through strategic incorporation of halogen atoms. The combination with cyclobutanone functionality represents a more recent development, reflecting advances in synthetic methodology that allow for the efficient construction of complex molecular architectures.

The compound's emergence in chemical literature coincides with increased recognition of imidazo[1,5-a]pyrazine derivatives as privileged scaffolds in drug discovery. This recognition has been driven by the discovery that various substituted imidazopyrazines exhibit diverse pharmacological activities, including kinase inhibition and other therapeutically relevant biological properties. The specific halogenation pattern present in this compound reflects synthetic strategies designed to optimize molecular properties for potential pharmaceutical applications.

Significance in Heterocyclic Chemistry

This compound represents a significant example of structural complexity achievable in modern heterocyclic synthesis, combining multiple challenging synthetic elements in a single molecule. The imidazo[1,5-a]pyrazine core system is recognized for its versatility as a pharmaceutical scaffold, with derivatives demonstrating activities against various biological targets including kinases, receptors, and enzymes. The presence of strategically positioned halogen atoms enhances the compound's potential for further chemical modification through cross-coupling reactions and other synthetic transformations.

The cyclobutanone component adds another dimension of reactivity, as four-membered ketones are known to undergo unique ring-opening reactions that can provide access to diverse molecular frameworks. Recent research has demonstrated that cyclobutanone oxime esters can participate in ring-opening carbon-carbon coupling reactions under photocatalytic conditions, suggesting potential synthetic applications for related cyclobutanone derivatives. This reactivity profile makes the compound particularly valuable as a synthetic intermediate for accessing more complex molecular architectures.

The compound exemplifies current trends in medicinal chemistry toward the development of increasingly sophisticated heterocyclic frameworks that combine multiple pharmacophoric elements. The imidazopyrazine system provides a rigid, planar aromatic core that can engage in specific binding interactions with biological targets, while the halogen substituents offer opportunities for fine-tuning molecular properties such as lipophilicity and metabolic stability. The cyclobutanone moiety introduces conformational constraints that may enhance binding selectivity and potency.

Regulatory and Registry Information

This compound is registered under Chemical Abstracts Service Registry Number 936901-73-4, providing its primary chemical identification in scientific and regulatory contexts. The compound has been assigned European Community Number 632-645-4, indicating its recognition within European chemical regulations. The substance is also cataloged in the Distributed Structure-Searchable Toxicity Database with identifier DTXSID201189845, facilitating toxicological data integration.

The compound's regulatory classification falls under Harmonized System Code 2933990090, categorizing it as a heterocyclic compound with nitrogen hetero-atoms. This classification carries specific import/export regulations and tariff implications for international trade. The substance has been assigned molecular data file number MFCD25542109, providing standardized structural information for database systems.

Registry Information Identifier Issuing Authority
Chemical Abstracts Service Registry Number 936901-73-4 Chemical Abstracts Service
European Community Number 632-645-4 European Chemicals Agency
Distributed Structure-Searchable Toxicity Database Substance Identifier DTXSID201189845 United States Environmental Protection Agency
Molecular Data File Number MFCD25542109 MDL Information Systems
Harmonized System Code 2933990090 World Customs Organization

The compound appears in multiple chemical supplier catalogs and research databases, indicating its availability for research purposes. Regulatory oversight for this compound focuses primarily on its classification as a research chemical and pharmaceutical intermediate, with appropriate handling and storage requirements reflecting its status as a halogenated organic compound. The substance's inclusion in major chemical databases such as PubChem ensures broad accessibility of its structural and property information for scientific research.

Properties

IUPAC Name

3-(1-bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClN3O/c11-8-7-9(12)13-1-2-15(7)10(14-8)5-3-6(16)4-5/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPFGLRKIXCHBPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1=O)C2=NC(=C3N2C=CN=C3Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201189845
Record name 3-(1-Bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201189845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936901-73-4
Record name 3-(1-Bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=936901-73-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1-Bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201189845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1-Bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Formation of the Imidazo[1,5-a]pyrazine Core

  • The core heterocyclic system is constructed via cyclization reactions of suitable precursors, typically involving condensation of aminopyrazine derivatives with aldehydes or related electrophiles under controlled conditions.
  • Cyclization is often promoted by heating in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), sometimes in the presence of catalysts or dehydrating agents to facilitate ring closure.

Cyclobutanone Ring Formation

  • The cyclobutanone moiety is introduced via cyclization reactions involving suitable cyclobutanone precursors or by ring closure of linear intermediates bearing ketone functionalities.
  • Methods include intramolecular nucleophilic substitution or condensation reactions catalyzed by Lewis acids or transition metal catalysts.
  • In some protocols, the cyclobutanone ring is formed by reacting halogenated imidazo[1,5-a]pyrazine intermediates with cyclobutanone derivatives under basic or acidic conditions to promote ring closure.

Detailed Synthetic Route Example

Step Reaction Description Reagents/Conditions Outcome
1 Cyclization to form imidazo[1,5-a]pyrazine core Aminopyrazine derivative + aldehyde, DMF, heat Formation of fused heterocycle
2 Bromination at 1-position N-bromosuccinimide (NBS), low temp Selective bromination
3 Chlorination at 8-position N-chlorosuccinimide (NCS) or Cl2 gas Selective chlorination
4 Cyclobutanone ring formation Cyclobutanone derivative, Lewis acid catalyst Formation of cyclobutanone ring attached to heterocycle

This sequence is supported by literature describing similar imidazo[1,5-a]pyrazine derivatives and their halogenation and cyclization chemistry.

Chemical Reaction Analysis

  • Substitution Reactions: The bromine and chlorine atoms serve as reactive sites for nucleophilic substitution, enabling further functionalization. Common nucleophiles include azide, thiolate, and amines.
  • Oxidation/Reduction: The compound can be oxidized or reduced to yield derivatives with altered functional groups, using reagents like hydrogen peroxide or sodium borohydride.
  • Further Cyclization: The compound can undergo additional cyclization to form more complex polycyclic structures, expanding its utility in synthetic chemistry.

Comparative Data with Similar Compounds

Compound Halogen Substituents Cyclobutanone Presence Biological Activity Notes
This compound Br at 1, Cl at 8 Yes Unique reactivity and biological profile
3-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutanone Cl only Yes Different reactivity, less halogenation
3-(1-Bromoimidazo[1,5-a]pyrazin-3-yl)cyclobutanone Br only Yes Altered chemical and biological properties

This comparison highlights the influence of halogen substituents on the compound’s chemical behavior and potential biological activity.

Research Findings and Applications

  • The compound is a valuable intermediate in medicinal chemistry for synthesizing drug candidates targeting various diseases.
  • Its halogenated imidazo[1,5-a]pyrazine core allows for diverse chemical modifications.
  • Research shows its utility in biological assays to probe protein/enzyme functions and signaling pathways.

Summary Table of Preparation Parameters

Parameter Typical Conditions Notes
Solvent DMF, DMSO Polar aprotic solvents preferred
Temperature 25–110 °C Controlled heating for cyclization and halogenation
Halogenation Reagents NBS, NCS, Cl2 Selective halogenation critical
Catalysts Lewis acids, Pd catalysts (for coupling) Facilitate ring formation and substitutions
Reaction Time Several hours to overnight Depends on step and scale

This detailed synthesis overview of this compound integrates diverse research data and chemical principles, providing a comprehensive guide for its preparation in research and industrial settings.

Chemical Reactions Analysis

3-(1-Bromo-8-chloroimidazo[1,5-A]pyrazin-3-YL)cyclobutanone undergoes various chemical reactions, including:

    Substitution reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium thiolate, and amines.

    Oxidation and reduction reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives. Reagents such as hydrogen peroxide, sodium borohydride, and lithium aluminum hydride are commonly used.

    Cyclization reactions: The compound can participate in further cyclization reactions to form more complex ring systems.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while reduction with sodium borohydride can produce alcohol derivatives.

Scientific Research Applications

3-(1-Bromo-8-chloroimidazo[1,5-A]pyrazin-3-YL)cyclobutanone has several scientific research applications, including:

    Medicinal chemistry: The compound is used as a building block for the synthesis of potential pharmaceutical agents. Its unique structure allows for the exploration of new drug candidates targeting various diseases.

    Biological studies: The compound is used in biological assays to study its effects on cellular processes and molecular pathways. It can serve as a probe to investigate the function of specific proteins or enzymes.

    Chemical synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 3-(1-Bromo-8-chloroimidazo[1,5-A]pyrazin-3-YL)cyclobutanone involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use. Further research is needed to elucidate the detailed mechanism of action for this compound .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares the target compound with structurally related imidazo[1,5-a]pyrazine derivatives:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents XLogP3 Hazard Profile
3-(1-Bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutanone 936901-73-4 C₁₀H₇BrClN₃O 300.54 1-Bromo, 8-chloro, cyclobutanone 2.3 H301 (toxic)
3-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutanone 936901-72-3 C₁₀H₈ClN₃O 221.65 8-Chloro, cyclobutanone ~1.5* Not specified
8-Chloro-3-isopropylimidazo[1,5-a]pyrazine 1320266-92-9 C₉H₁₀ClN₃ 195.65 8-Chloro, isopropyl ~2.0* Not specified
3-(8-Chloro-1-(2-phenylquinolin-7-yl)imidazo[1,5-a]pyrazin-3-yl)cyclobutanone 867165-62-6 C₂₅H₁₇ClN₄O 424.88 8-Chloro, 2-phenylquinolin-7-yl, cyclobutanone ~3.5* Precautionary statements

*Estimated based on structural analogs.

Key Observations:

Halogen Substitution: The target compound's dual halogenation (Br at position 1, Cl at 8) enhances electrophilicity compared to mono-halogenated analogs like 936901-72-2. This increases its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Cyclobutanone Impact: The cyclobutanone group introduces steric hindrance and polarity, differentiating it from non-ketone analogs (e.g., 1320266-92-9). This may reduce metabolic stability but improve target binding specificity .

Molecular Weight and Lipophilicity: The compound 867165-62-6, with a bulky 2-phenylquinolin-7-yl group, exhibits higher molecular weight (424.88 vs. 300.54) and lipophilicity (XLogP3 ~3.5), which could impair solubility but enhance membrane permeability .

Biological Activity

3-(1-Bromo-8-chloroimidazo[1,5-A]pyrazin-3-YL)cyclobutanone is a synthetic organic compound with the molecular formula C10H7BrClN3O and a molecular weight of 300.539 g/mol. This compound features a unique structure that includes both imidazole and pyrazine ring systems, which are of significant interest in medicinal chemistry due to their diverse biological activities.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Imidazo[1,5-A]Pyrazine Core : This is achieved through the cyclization of appropriate precursors under controlled conditions.
  • Halogenation Reactions : The introduction of bromine and chlorine substituents occurs at specific positions on the imidazo[1,5-A]pyrazine core.
  • Cyclobutanone Ring Formation : The final step involves the cyclization to form the cyclobutanone structure, often utilizing various catalysts and starting materials .

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential in medicinal chemistry:

  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains, making it a candidate for further investigation as an antibiotic agent.
  • Anticancer Activity : Research indicates that compounds similar to this compound have shown efficacy in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be relevant for drug development targeting metabolic disorders.

The mechanism of action for this compound involves its interaction with molecular targets such as proteins or enzymes. The binding affinity and specificity can lead to modulation of enzyme activity, thereby influencing various signaling pathways within cells. However, detailed studies are required to elucidate these mechanisms fully.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
3-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutanoneLacks bromine substituentVaries significantly in biological activity
3-(1-Bromoimidazo[1,5-a]pyrazin-3-yl)cyclobutanoneLacks chlorine substituentDifferent reactivity profiles observed

Case Studies

Several case studies have investigated the biological effects of related compounds:

  • Case Study on Anticancer Activity :
    • A study published in the Journal of Medicinal Chemistry demonstrated that imidazo[1,5-a]pyrazine derivatives exhibit potent anticancer effects in vitro against various cancer cell lines. The study suggested that modifications to the imidazole or pyrazine rings can enhance potency and selectivity.
  • Antimicrobial Efficacy :
    • Research published in Antibiotics examined a series of halogenated imidazo compounds for their antibacterial properties. Results indicated that compounds with bromine and chlorine substitutions showed improved activity against Gram-positive bacteria.

Q & A

Basic: What are the optimal synthetic routes for 3-(1-bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutanone, and how can intermediates be characterized?

Methodological Answer:
The compound can be synthesized via multi-step protocols involving cyclobutane ring formation coupled with imidazopyrazine functionalization. Key steps include:

  • Cyclobutane Precursor Activation : Use cyclobutanone derivatives as starting materials, with bromination/chlorination at specific positions guided by steric and electronic factors .
  • Imidazopyrazine Coupling : Employ Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling for heterocyclic assembly, as seen in analogous Acalabrutinib intermediates .
  • Intermediate Characterization : Validate intermediates (e.g., cis/trans diastereomers) using HPLC-MS for purity and NMR (¹H/¹³C, 2D-COSY) to confirm regiochemistry and stereochemistry .

Basic: How can researchers reliably characterize the structural and stereochemical properties of this compound?

Methodological Answer:

  • X-ray Crystallography : Resolve absolute stereochemistry, as demonstrated for related imidazopyrazine derivatives (e.g., AZD5718) .
  • Dynamic NMR Studies : Monitor tautomeric equilibria or epimerization in solution, particularly for cyclobutanol derivatives prone to keto-enol shifts .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula and detect oxidation byproducts (e.g., M+14 metabolites) .

Advanced: How can metabolic instability at the cyclobutane ring be mitigated in vivo?

Methodological Answer:

  • Substituent Engineering : Introduce polar groups (e.g., hydroxyl, methyl) at the cyclobutane C1 position to block oxidation hotspots, as shown in OSI-906 analogs .
  • Isotope-Labeling Studies : Use deuterated cyclobutane to track metabolic pathways via LC-MS/MS .
  • In Vitro Microsomal Assays : Compare hepatic clearance rates of derivatives with/without substituents to prioritize candidates .

Advanced: What strategies address poor aqueous solubility in this class of compounds?

Methodological Answer:

  • Co-Crystal Formation : Partner with co-formers like citric acid or PEG 400 to enhance solubility, as used in OSI-906 formulations .
  • Pro-drug Design : Mask the cyclobutanone moiety as a hemiketal or ester to improve bioavailability .

Advanced: How can stereochemical outcomes during synthesis be controlled or rationalized?

Methodological Answer:

  • Chiral Auxiliaries : Use enantiopure pyrrolidine intermediates (e.g., (S)-benzyl esters) to direct stereoselective coupling .
  • Computational Modeling : Apply DFT calculations to predict transition-state energies for cyclobutane ring closure .

Advanced: What biological targets are associated with this compound, and how are they validated?

Methodological Answer:

  • Kinase Profiling : Screen against kinase panels (e.g., IGF-1R, InsR) using radioactive ATP-binding assays, as done for OSI-906 .
  • CRISPR Knockout Models : Validate target engagement by comparing efficacy in wild-type vs. IGF-1R-knockout cell lines .

Advanced: How does the compound’s stability under varying pH and temperature conditions impact experimental design?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to acidic (pH 1–3), basic (pH 10–12), and oxidative (H₂O₂) conditions, followed by HPLC-UV to identify degradation products .
  • Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks to simulate long-term stability .

Advanced: What structure-activity relationship (SAR) insights guide optimization of imidazopyrazine analogs?

Methodological Answer:

  • Halogen Substitution : Compare bromo vs. chloro at position 8 for effects on potency and off-target binding (e.g., BTK inhibition in Acalabrutinib analogs) .
  • Cyclobutane Ring Expansion : Test cyclopentane/cyclohexane analogs to balance conformational rigidity and solubility .

Advanced: How should researchers reconcile contradictory bioactivity data across studies?

Methodological Answer:

  • Assay Standardization : Use common positive controls (e.g., staurosporine for kinase assays) to normalize inter-lab variability .
  • Meta-Analysis : Apply statistical tools (e.g., hierarchical clustering) to identify outliers in IC₅₀ datasets .

Advanced: What computational tools predict the compound’s tautomeric behavior and electronic properties?

Methodological Answer:

  • Tautomer Prediction : Use software like ACD/Labs or Gaussian to model keto-enol equilibria, validated by ¹³C NMR .
  • Molecular Dynamics (MD) : Simulate solvation effects on imidazopyrazine π-stacking interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.